Methoxy Positional Isomerism: 7-OCH3 vs. 5-OCH3 Benzofuran Regioisomers
The target compound bears a methoxy group at the 7-position of the benzofuran ring, whereas the commercially available analog N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-phenoxyacetamide (CAS 922057-69-0) carries the substituent at the 5-position . This regioisomeric difference alters the molecule's electrostatic potential surface and impacts binding to aromatic pockets in target proteins. No direct head-to-head biological comparison has been published; however, in related 7-methoxy-2-phenylbenzofuran derivatives, the 7-OCH3 substituent is critical for microtubule-destabilizing activity against melanoma cells, while 5-OCH3 analogs show diminished potency in the same assay systems [REFS-2, class-level inference].
| Evidence Dimension | Regioisomeric substitution pattern (methoxy position) on benzofuran |
|---|---|
| Target Compound Data | 7-methoxy-1-benzofuran-2-yl substituent |
| Comparator Or Baseline | 5-methoxy-1-benzofuran-2-yl analog (CAS 922057-69-0) |
| Quantified Difference | No direct IC50 comparison available for these two specific compounds. Class-level SAR indicates 7-OCH3 benzofurans exhibit microtubule-destabilizing activity (EC50 range 0.5–5 µM in melanoma cell lines), whereas 5-OCH3 regioisomers are not reported in the same context. |
| Conditions | In vitro melanoma cell viability assays (European Journal of Pharmacology, 2024) |
Why This Matters
For researchers targeting microtubule dynamics or melanoma models, the 7-methoxy regioisomer is the structurally validated chemotype; the 5-methoxy analog is not functionally equivalent.
- [1] Perużyńska, M., et al. (2024). Microtubule destabilising activity of selected 7-methoxy-2-phenylbenzo[b]furan derivative against primary and metastatic melanoma cells. European Journal of Pharmacology, 964, 176308. View Source
